![molecular formula C21H15F3N2O3 B11708386 N-(4-phenoxyphenyl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B11708386.png)
N-(4-phenoxyphenyl)-4-[(trifluoroacetyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)benzamide: is a complex organic compound that features both phenyl and trifluoroacetamido groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)benzamide typically involves multiple steps:
Formation of 4-Phenoxyphenylamine: This can be achieved by reacting 4-bromophenol with aniline in the presence of a palladium catalyst.
Acylation: The 4-phenoxyphenylamine is then acylated with 4-aminobenzoyl chloride to form N-(4-phenoxyphenyl)-4-aminobenzamide.
Trifluoroacetylation: Finally, the compound is treated with trifluoroacetic anhydride to introduce the trifluoroacetamido group, resulting in the formation of N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenyl groups in the compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism by which N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)benzamide exerts its effects depends on its application:
In medicinal chemistry: , it may act by binding to specific enzymes or receptors, thereby modulating their activity.
In materials science: , its effects are related to its physical and chemical properties, such as thermal stability and electronic characteristics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Phenoxyphenyl)-4-aminobenzamide: Lacks the trifluoroacetamido group.
N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)aniline: Similar structure but with an aniline group instead of a benzamide group.
Eigenschaften
Molekularformel |
C21H15F3N2O3 |
|---|---|
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
N-(4-phenoxyphenyl)-4-[(2,2,2-trifluoroacetyl)amino]benzamide |
InChI |
InChI=1S/C21H15F3N2O3/c22-21(23,24)20(28)26-16-8-6-14(7-9-16)19(27)25-15-10-12-18(13-11-15)29-17-4-2-1-3-5-17/h1-13H,(H,25,27)(H,26,28) |
InChI-Schlüssel |
GOXFIUZIDWKATP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B11708316.png)
![4-Iodo-N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B11708322.png)
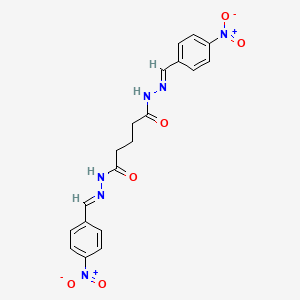

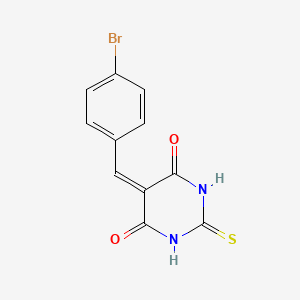
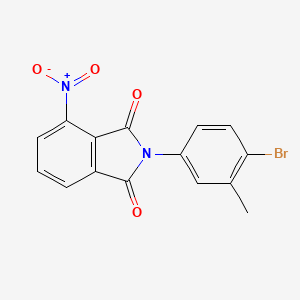
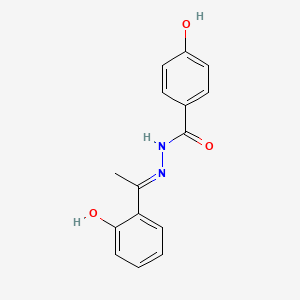
![2-[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]-3H-benzo[f]chromen-3-one](/img/structure/B11708346.png)
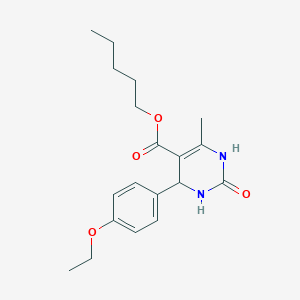
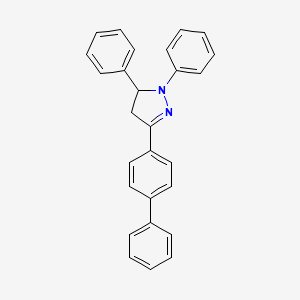
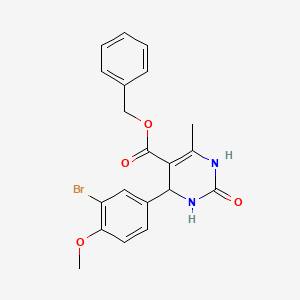
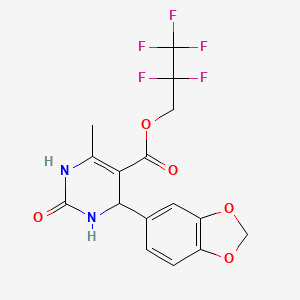

![(5E)-1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11708377.png)
